molecular formula C6H7NO2 B1263634 3,6-Dihydronicotinic acid

3,6-Dihydronicotinic acid

Cat. No. B1263634
M. Wt: 125.13 g/mol
InChI Key: PPOLBRYFPXVWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dihydronicotinic acid is a dihydropyridine.

Scientific Research Applications

Bone Health and Osteoporosis Treatment

3,6-Dihydronicotinic acid, as a component of certain bisphosphonates like Zoledronic acid, plays a significant role in treating osteoporosis. Research has shown that Zoledronic acid, which may contain derivatives of this compound, significantly reduces the risk of fractures in postmenopausal women with osteoporosis. It works by increasing the mineral/matrix ratio in bone, suggesting its effect on bone matrix formation in addition to its antiresorptive effect (Gamsjaeger et al., 2011).

Angiogenesis Inhibition

Bisphosphonates, including those with this compound structures, have been identified to have antiangiogenic properties. This is significant in the treatment of diseases with an angiogenic component, such as certain cancers. Zoledronic acid, in particular, has been found to inhibit the proliferation of human endothelial cells, which is a key process in angiogenesis (Wood et al., 2002).

Cancer Treatment and Metastasis Prevention

Research has demonstrated that compounds like Zoledronic acid, containing this compound, are effective in the treatment of bone metastases in various cancers. It helps in reducing skeletal-related events in patients with bone metastases from solid tumors, thereby playing a crucial role in cancer management and improving patient quality of life (Berenson, 2005).

Potential in Asthma Treatment

In the realm of respiratory diseases, this compound has been identified as a potential biomarker in corticosteroid-resistant asthmatic children. This suggests its role in understanding and possibly treating severe asthma, as its presence may indicate specific metabolic pathways involved in corticosteroid resistance (Park et al., 2016).

Agricultural Applications

Interestingly, this compound derivatives have been studied for their effects on plant growth. Certain derivatives have shown to enhance seed germination in specific plant species, indicating a potential use in agricultural science and crop management (Voronkov et al., 2005).

properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2,5-dihydropyridine-5-carboxylic acid

InChI

InChI=1S/C6H7NO2/c8-6(9)5-2-1-3-7-4-5/h1-2,4-5H,3H2,(H,8,9)

InChI Key

PPOLBRYFPXVWHY-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(C=N1)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dihydronicotinic acid
Reactant of Route 2
3,6-Dihydronicotinic acid
Reactant of Route 3
3,6-Dihydronicotinic acid
Reactant of Route 4
3,6-Dihydronicotinic acid
Reactant of Route 5
3,6-Dihydronicotinic acid
Reactant of Route 6
3,6-Dihydronicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.